molecular formula C12H12ClF2NO2 B13715373 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid

Katalognummer: B13715373
Molekulargewicht: 275.68 g/mol
InChI-Schlüssel: ZHPODQNEMNICDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a difluoropiperidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid typically involves the introduction of the difluoropiperidinyl group to the benzoic acid core. One common method involves the reaction of 3-chlorobenzoic acid with 4,4-difluoropiperidine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The difluoropiperidinyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid is unique due to the presence of both the chloro and difluoropiperidinyl groups, which can confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H12ClF2NO2

Molekulargewicht

275.68 g/mol

IUPAC-Name

3-chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H12ClF2NO2/c13-9-5-8(11(17)18)6-10(7-9)16-3-1-12(14,15)2-4-16/h5-7H,1-4H2,(H,17,18)

InChI-Schlüssel

ZHPODQNEMNICDU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(F)F)C2=CC(=CC(=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.